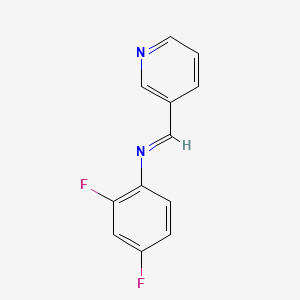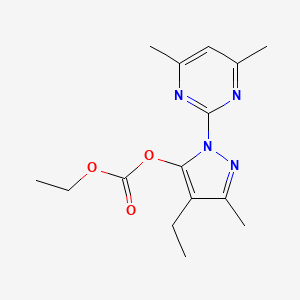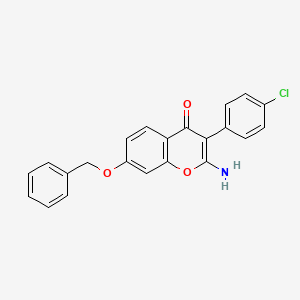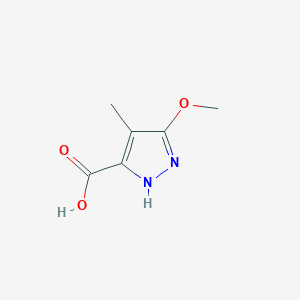![molecular formula C11H15ClFN3S B12217751 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12217751.png)
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is a compound that features a pyrazole ring substituted with dimethyl groups and a thienyl group substituted with a fluorine atom
Preparation Methods
The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by methylation to introduce the dimethyl groups.
Introduction of the Thienyl Group: The thienyl group can be introduced through a nucleophilic substitution reaction, where a thienyl halide reacts with the pyrazole derivative.
Fluorination: The fluorine atom is introduced via a fluorination reaction, typically using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Final Assembly: The final compound is assembled by reacting the pyrazole derivative with the thienyl derivative under appropriate conditions to form the desired methanamine compound.
Chemical Reactions Analysis
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom or other substituents on the thienyl ring.
Condensation: Condensation reactions with aldehydes or ketones can form imines or other condensation products.
Scientific Research Applications
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the development of materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine can be compared with similar compounds such as:
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound features a pyrazole ring with nitro groups and a triazole ring, exhibiting different chemical properties and applications.
Isoxazole, 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]thio]-4,5-dihydro-5,5-dimethyl-: This compound has an isoxazole ring and a pyrazole ring with different substituents, leading to unique reactivity and uses.
Properties
Molecular Formula |
C11H15ClFN3S |
|---|---|
Molecular Weight |
275.77 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H14FN3S.ClH/c1-8-9(6-14-15(8)2)5-13-7-10-3-4-11(12)16-10;/h3-4,6,13H,5,7H2,1-2H3;1H |
InChI Key |
KZZRWGMJRGZFSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Dimethyl-4-(p-tolyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B12217675.png)

![6-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12217695.png)
![5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol](/img/structure/B12217700.png)


![1-cyclopentyl-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12217721.png)

![3-(1H-imidazol-4-yl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B12217728.png)
![N-(3-chloro-2-methylphenyl)-2-[4-ethyl-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylt hio)]acetamide](/img/structure/B12217735.png)
![[5-(2,6-Dichlorophenyl)(2-furyl)]piperidylmethane-1-thione](/img/structure/B12217740.png)
![3-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B12217742.png)

![1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12217766.png)
